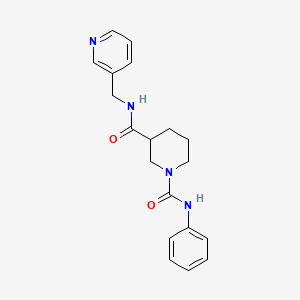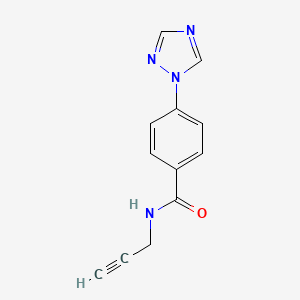
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide, also known as JNJ-40411813, is a novel piperidine derivative compound that has gained significant attention from the scientific community. This compound has been synthesized and studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery.
Mecanismo De Acción
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide exerts its effects by binding to and modulating the activity of various receptors in the brain and other tissues. Specifically, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and stress response. By modulating the activity of the sigma-1 receptor, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to have neuroprotective, anti-inflammatory, and anti-cancer effects.
Biochemical and Physiological Effects:
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has several advantages for use in laboratory experiments. It has high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. Additionally, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide. One area of interest is the development of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide-based drugs for the treatment of neurodegenerative diseases and cancer. Another potential direction is the investigation of the role of the sigma-1 receptor in various cellular processes and the development of new compounds that can modulate its activity. Additionally, further studies are needed to elucidate the mechanisms of action of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide and its potential side effects in humans.
Métodos De Síntesis
The synthesis of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide involves the reaction of 1-phenylpiperidin-3-amine with pyridine-3-carboxaldehyde followed by the addition of succinic anhydride. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The final product is obtained by recrystallization and purification processes.
Aplicaciones Científicas De Investigación
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has shown promising results in various research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In drug discovery, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(21-13-15-6-4-10-20-12-15)16-7-5-11-23(14-16)19(25)22-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLISMIJPUGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)


![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)






![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)